2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a pyrazin-2-ylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be carried out under various conditions, often involving photochemical or thermal activation. The specific conditions for synthesizing this compound may include the use of pyrazin-2-amine and cyclobutanone as starting materials, with appropriate catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazin-2-ylamino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a cyclobutanone derivative, while reduction of the pyrazin-2-ylamino group could produce various amine derivatives.
Scientific Research Applications
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazin-2-ylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol: A similar compound with a methyl group instead of a hydrogen atom on the pyrazin-2-ylamino group.
2-[(Pyrazin-2-yl)amino]cyclopentan-1-ol: A compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring and a pyrazin-2-ylamino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(pyrazin-2-ylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-1-6(7)11-8-5-9-3-4-10-8/h3-7,12H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUGOBIULXFGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=CN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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